molecular formula C27H19BrN2O B11543016 N'-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide

Cat. No.: B11543016
M. Wt: 467.4 g/mol
InChI Key: OAPMWYNUAWSSAR-STBIYBPSSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-(4-bromonaphthalen-1-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to act as a fluorescent probe, while its electrochemical properties enable it to participate in redox reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE is unique due to the presence of both anthracene and naphthalene moieties, which impart distinct photophysical and electrochemical properties. This makes it particularly valuable in applications requiring high thermal stability and blue emission with a high quantum yield .

Properties

Molecular Formula

C27H19BrN2O

Molecular Weight

467.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-bromonaphthalen-1-yl)acetamide

InChI

InChI=1S/C27H19BrN2O/c28-26-14-13-20(21-9-5-6-12-24(21)26)16-27(31)30-29-17-25-22-10-3-1-7-18(22)15-19-8-2-4-11-23(19)25/h1-15,17H,16H2,(H,30,31)/b29-17+

InChI Key

OAPMWYNUAWSSAR-STBIYBPSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CC4=CC=C(C5=CC=CC=C45)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CC4=CC=C(C5=CC=CC=C45)Br

Origin of Product

United States

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